molecular formula C27H30N2O2 B11661498 2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole CAS No. 351437-82-6

2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole

Cat. No.: B11661498
CAS No.: 351437-82-6
M. Wt: 414.5 g/mol
InChI Key: NALIBHUOMSMHKI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core structure with cyclohexyl substituents. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The cyclohexyl groups can be introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclohexyl groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-1,3-benzoxazole
  • 5-Methyl-1,3-benzoxazole
  • 2-Cyclohexyl-5-methyl-1,3-benzoxazole

Uniqueness

2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole is unique due to its dual cyclohexyl substitution, which imparts distinct physicochemical properties

Properties

CAS No.

351437-82-6

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C27H30N2O2/c1-3-7-20(8-4-1)26-28-22-16-18(11-13-24(22)30-26)15-19-12-14-25-23(17-19)29-27(31-25)21-9-5-2-6-10-21/h11-14,16-17,20-21H,1-10,15H2

InChI Key

NALIBHUOMSMHKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=CC(=C3)CC4=CC5=C(C=C4)OC(=N5)C6CCCCC6

Origin of Product

United States

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